molecular formula C5H8BrN3 B13032530 3-bromo-1-propyl-1H-1,2,4-triazole

3-bromo-1-propyl-1H-1,2,4-triazole

Cat. No.: B13032530
M. Wt: 190.04 g/mol
InChI Key: XTRCJPJICMVHEZ-UHFFFAOYSA-N
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Description

3-bromo-1-propyl-1H-1,2,4-triazole is a heterocyclic compound that belongs to the triazole family. Triazoles are five-membered rings containing three nitrogen atoms and two carbon atoms. This specific compound is characterized by the presence of a bromine atom at the third position and a propyl group at the first position of the triazole ring. Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry, agriculture, and materials science .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-bromo-1-propyl-1H-1,2,4-triazole typically involves the bromination of 1-propyl-1H-1,2,4-triazole. One common method is to react 1-propyl-1H-1,2,4-triazole with bromine in the presence of a suitable solvent such as acetic acid or chloroform. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination .

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction conditions can lead to large-scale production of this compound. Additionally, purification steps such as recrystallization or chromatography are employed to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions

3-bromo-1-propyl-1H-1,2,4-triazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include substituted triazoles, oxidized or reduced triazole derivatives, and coupled products with various functional groups .

Scientific Research Applications

3-bromo-1-propyl-1H-1,2,4-triazole has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-bromo-1-propyl-1H-1,2,4-triazole involves its interaction with specific molecular targets. For example, in medicinal chemistry, it may inhibit enzymes or bind to receptors, leading to therapeutic effects. The bromine atom and the triazole ring play crucial roles in its binding affinity and specificity. Molecular docking studies and structure-activity relationship (SAR) analyses are often conducted to understand its mechanism of action .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-bromo-1-propyl-1H-1,2,4-triazole is unique due to the specific positioning of the bromine atom and the propyl group, which confer distinct chemical reactivity and biological activity. Its ability to undergo various chemical reactions and its applications in diverse fields make it a valuable compound in scientific research .

Properties

Molecular Formula

C5H8BrN3

Molecular Weight

190.04 g/mol

IUPAC Name

3-bromo-1-propyl-1,2,4-triazole

InChI

InChI=1S/C5H8BrN3/c1-2-3-9-4-7-5(6)8-9/h4H,2-3H2,1H3

InChI Key

XTRCJPJICMVHEZ-UHFFFAOYSA-N

Canonical SMILES

CCCN1C=NC(=N1)Br

Origin of Product

United States

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